![molecular formula C21H18N4O2 B2404608 1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 923165-37-1](/img/structure/B2404608.png)
1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
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Description
1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone, also known as CUDC-101, is a small molecule compound that has been synthesized for its potential use as a therapeutic agent in cancer treatment. CUDC-101 has been shown to inhibit multiple oncogenic pathways, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC).
Scientific Research Applications
Antimicrobial Activity
- A novel series of compounds including derivatives similar to the subject compound were synthesized and demonstrated significant antimicrobial activity. These compounds were effective against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Nagarapu & Pingili, 2014).
- Similar compounds have been synthesized and evaluated for antimicrobial properties, showcasing their potential in combating microbial infections (Muralikrishna, 2018).
Antifungal and Antibacterial Properties
- Research indicates that compounds structurally related to the subject compound have been effective in screening for antifungal and antibacterial properties, suggesting their potential in treating such infections (Gadegoni & Manda, 2013).
Oxidative Stress Protection
- A study on derivatives of the subject compound showed protective effects against oxidative stress, hinting at its potential application in managing conditions related to oxidative damage (Iškauskienė et al., 2021).
Potential Anticancer Applications
- Compounds with a similar structure have been investigated for their anticancer potential, particularly against breast adenocarcinoma, indicating a possible avenue for cancer treatment (Kamath et al., 2016).
Anti-inflammatory Activity
- Some studies have focused on synthesizing compounds structurally related to the subject compound, which showed significant anti-inflammatory activities, suggesting their use in inflammation management (Rapolu et al., 2013).
HIV-1 Replication Inhibition
- Research into similar compounds has demonstrated their effectiveness in inhibiting HIV-1 replication, indicating potential applications in HIV treatment (Che et al., 2015).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-22-23-21(27-14)19-12-16-7-3-5-9-18(16)25(19)13-20(26)24-11-10-15-6-2-4-8-17(15)24/h2-9,12H,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIOSDFFTDSXLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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